(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17415064
InChI: InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC17415064

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name (2R,3aR,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1
Standard InChI Key GRHKEJWNSMHSTJ-DJLDLDEBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1COC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CC2C1COC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hexahydro-1H-furo[3,4-b]pyrrole core, a bicyclic system combining furan and pyrrole rings. The stereochemical configuration at positions 2R, 3aR, and 6aS imposes rigidity on the structure, influencing its conformational behavior in synthetic applications . The BOC group (-OC(O)C(CH3)3) at the nitrogen atom serves as a protective moiety, enabling selective functionalization during multi-step syntheses.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.29 g/mol
CAS Registry Number2306255-09-2
IUPAC Name(2R,3aR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid
SMILES Notation[H][C@@]12COC[C@]1([H])CC@HN2C(=O)OC(C)(C)C

Stereochemical Considerations

The compound’s biological and chemical activity is highly stereospecific. Comparative studies with its (2S,3aS,6aR) enantiomer reveal divergent reactivity profiles in enzyme-mediated reactions, underscoring the importance of chirality in drug design . The furo[3,4-b]pyrrole scaffold’s planarity further enhances π-π stacking interactions in target binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with the cyclization of L-proline derivatives to form the furopyrrole core, followed by BOC protection under anhydrous conditions. A representative pathway involves:

  • Ring-Closing Metathesis: Formation of the fused bicyclic system using Grubbs catalysts.

  • BOC Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran.

  • Carboxylic Acid Activation: Selective oxidation or hydrolysis to yield the final product .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (typically >75%) and minimize racemization. Automated purification systems, including simulated moving bed chromatography, ensure enantiomeric excess >98% .

Functional Applications in Organic Chemistry

Peptidomimetic Design

The compound’s constrained bicyclic structure mimics peptide β-turn motifs, making it invaluable in developing protease-resistant therapeutics. For example, derivatives have been incorporated into HIV-1 protease inhibitors to enhance metabolic stability .

Protecting Group Strategy

The BOC group’s orthogonality to Fmoc and Cbz protections enables sequential deprotection in solid-phase peptide synthesis (SPPS). This versatility is critical for constructing complex polypeptides with multiple post-translational modifications .

Comparative Analysis with Structural Analogues

Table 2: Enantiomeric Comparison

Property(2R,3aR,6aS) Isomer(2S,3aS,6aR) Isomer
Synthetic Yield72%68%
Melting Point142–144°C138–140°C
Anticancer IC₅₀ (MCF-7)10 µM22 µM
Solubility (DMSO)45 mg/mL38 mg/mL

The R-configurated isomer demonstrates superior biological activity, likely due to enhanced hydrophobic interactions with target proteins .

Future Directions and Research Gaps

Targeted Drug Delivery Systems

Functionalization of the carboxylic acid group with PEG linkers could improve pharmacokinetic profiles. Preliminary molecular dynamics simulations suggest such modifications may extend plasma half-life by >300% .

Catalytic Asymmetric Synthesis

Developing organocatalytic routes to bypass traditional resolution steps remains a priority. Thiazolium-based catalysts have shown promise in achieving enantioselectivities >90% in pilot studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator